Noripurum

iron deficiency anemia pediatrics gastrointestinal tolerability

Noripurum is the brand name for iron(III) hydroxide polymaltose complex (IPC), a water-soluble, non‑ionic macromolecular complex in which ferric iron atoms are embedded in a polynuclear hydroxide core surrounded by polymaltose polysaccharide chains. IPC is indicated for the treatment of iron deficiency anemia (IDA) and latent iron deficiency.

Molecular Formula C18H38FeO19
Molecular Weight 614.3 g/mol
CAS No. 79173-09-4
Cat. No. B1496192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoripurum
CAS79173-09-4
Synonymsferric hydroxide-polymaltose
ferric polymaltose
ferripolyisomaltose
Ferrum Hausmann
Intrafer
iron hydroxide polymaltose
iron polymaltose
iron(III)-hydroxide-dextrin
iron-polymaltose complex
Noripurum
teferrol
Molecular FormulaC18H38FeO19
Molecular Weight614.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O.O.O.[Fe]
InChIInChI=1S/C18H32O16.Fe.3H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;;;;/h4-29H,1-3H2;;3*1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?;;;;/m1..../s1
InChIKeyJICBXNUMUPJKLZ-KDXXRCKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noripurum (Ferric Polymaltose Complex, CAS 79173-09-4): A Macromolecular Oral Iron with Differentiated Tolerability for Procurement Decision Support


Noripurum is the brand name for iron(III) hydroxide polymaltose complex (IPC), a water-soluble, non‑ionic macromolecular complex in which ferric iron atoms are embedded in a polynuclear hydroxide core surrounded by polymaltose polysaccharide chains [1]. IPC is indicated for the treatment of iron deficiency anemia (IDA) and latent iron deficiency [1]. Unlike simple ferrous salts, IPC provides gradual, controlled iron release that mimics dietary iron absorption, resulting in a markedly different gastrointestinal safety profile [2]. Its molecular weight is approximately 614.3 g/mol and it is supplied as oral syrup, chewable tablets, and drops [1].

Why Direct Substitution of Noripurum with Generic Ferrous Salts Fails in Practice


Although all oral iron preparations aim to correct iron deficiency, IPC differs fundamentally from ionizable ferrous salts in its absorption mechanism and safety profile [1]. Simple substitution with ferrous sulfate or ferrous fumarate commonly leads to higher rates of gastrointestinal intolerance, non‑compliance, and oxidative tissue stress, whereas IPC delivers equivalent hemoglobin response with significantly fewer adverse events in sensitive populations such as children and pregnant women [1]. These differences stem from the non‑ionic nature of IPC, which avoids the rapid release of free iron ions that catalyze oxidative damage and irritate the gut mucosa [1].

Quantitative Evidence Differentiating Noripurum (IPC) from Closest Comparators


Gastrointestinal Adverse Event Rate in Pediatric IDA: IPC 26.9% vs Ferrous Sulfate 50.9% (P=0.012)

In a randomized, open‑label, 4‑month trial in 103 children aged >6 months with IDA, the proportion of patients experiencing gastrointestinal adverse events (nausea, abdominal pain, constipation) was significantly lower in the IPC group (26.9% [14/52]) compared to the ferrous sulfate group (50.9% [26/51], p=0.012) [1]. Hemoglobin increases were comparable: IPC 2.3±1.3 g/dL vs ferrous sulfate 3.0±2.3 g/dL (n.s.) at month 4 [1]. Acceptability score was superior with IPC (1.63±0.56 vs 2.14±0.75, p=0.001) [1].

iron deficiency anemia pediatrics gastrointestinal tolerability

Adverse Event Rate in Pregnant Women with IDA: IPC 29.3% vs Ferrous Sulfate 56.4% (P=0.015) with Equivalent Hemoglobin Response

In a multicenter, open‑label RCT involving 80 pregnant women with IDA (Hb ≤10.5 g/dL, ferritin ≤15 ng/mL), oral IPC (100 mg Fe twice daily) produced a mean hemoglobin increase of 2.16±0.67 g/dL at day 90, not significantly different from ferrous sulfate (1.93±0.97 g/dL) [1]. However, adverse events occurred in only 29.3% (12/41) of IPC patients versus 56.4% (22/39) of ferrous sulfate patients (p=0.015) [1]. Serum ferritin at day 90 was also significantly higher with IPC (179±38 vs 157±34 ng/mL, p=0.014) [1].

iron deficiency anemia pregnancy safety

Lipid Peroxidation Product Increase: Ferrous Sulfate +13.8% vs IPC (P<0.05) in 6‑Month Human Study

A 6‑month RCT in 48 men with low iron stores compared ferrous sulfate (180 mg Fe/day), IPC (200 mg Fe/day), and placebo. The in vitro susceptibility of VLDL/LDL to oxidation increased by 8.8% (p<0.05 vs placebo) and by 12.8% (p<0.05 vs IPC) in the ferrous sulfate group, while IPC showed no significant increase [1]. The produced amount of a lipid peroxidation product was 13.8% higher in the ferrous sulfate group compared to IPC (p<0.05) [1]. This indicates that ionic iron from ferrous sulfate promotes lipoprotein oxidation, whereas non‑ionic IPC does not [1].

oxidative stress lipid peroxidation long-term supplementation

Gastric Mucosal Safety: No Erosions with IPC vs Ferrous Sulfate Gastric Erosions in Rat Toxicity Model

In a comparative toxicity study in normal rats, ferrous sulfate (FS) caused gastric mucosal erosions, significantly elevated liver enzymes (p<0.05), and altered oxidative stress markers in intestinal mucosa and liver (p<0.01), whereas IPC showed no gastric erosions and no significant changes in liver enzymes or oxidative stress markers versus controls [1]. The LD50 of FS was significantly lower (p<0.01) than that of IPC, indicating higher acute toxicity [1]. The small intestinal villi/crypt ratio and goblet cells per villus were significantly reduced in the FS group versus IPC (p<0.01) [1].

safety gastrointestinal toxicity preclinical

Dosing Flexibility: IPC Bioavailability Maintained When Taken with Meals, Unlike Ferrous Salts

Ferrous sulfate must be administered between meals because food markedly reduces its absorption; in contrast, iron(III)‑hydroxide polymaltose complex can be taken at mealtimes without compromising bioavailability or clinical effectiveness [1]. The review of 25 years of experience with IPC notes that “due to its kinetic properties, IPC is best given with meals” [2]. This practical difference simplifies treatment regimens and is associated with improved patient compliance.

bioavailability food interaction compliance

Recommended Procurement and Application Scenarios for Noripurum (IPC, CAS 79173-09-4)


Pediatric Iron Deficiency Anemia Formularies

IPC provides comparable hemoglobin correction to ferrous sulfate in children (Hb increase +2.3 g/dL over 4 months) while halving the incidence of gastrointestinal adverse events (26.9% vs 50.9%, p=0.012) and improving treatment acceptability (score 1.63 vs 2.14, p=0.001) . Procurement for pediatric hospitals and community health programs can reduce non‑compliance and treatment failure rates.

Antenatal Iron Supplementation Programs

In pregnant women with IDA, IPC achieves equivalent hemoglobin rise (2.16 vs 1.93 g/dL, n.s.) with significantly fewer adverse events (29.3% vs 56.4%, p=0.015) and higher post‑treatment ferritin (179 vs 157 ng/mL, p=0.014) compared to ferrous sulfate . IPC is therefore the preferred choice for maternal health programs aiming to maximize adherence and minimize side effects.

Long‑Term Iron Supplementation in Chronic Conditions

IPC does not increase lipoprotein oxidation or lipid peroxidation, unlike ferrous sulfate, which elevates lipid peroxidation products by 13.8% (p<0.05) over 6 months . Additionally, IPC can be taken with meals without loss of bioavailability, simplifying chronic dosing [1]. Procurement for long‑term supplementation protocols (e.g., chronic kidney disease, inflammatory bowel disease) should prioritize IPC to avoid cumulative oxidative stress and improve adherence.

High‑Risk Populations with Previous Ferrous Salt Intolerance

In patients who have discontinued ferrous sulfate due to gastrointestinal side effects, IPC offers a well‑tolerated alternative with confirmed efficacy. Preclinical data demonstrate that IPC does not cause gastric mucosal erosions and has a higher LD50 than ferrous sulfate, indicating a wider safety margin . Procurement for gastroenterology and geriatric clinics can address the unmet need for an effective, non‑irritating oral iron.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noripurum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.